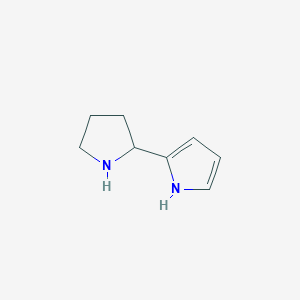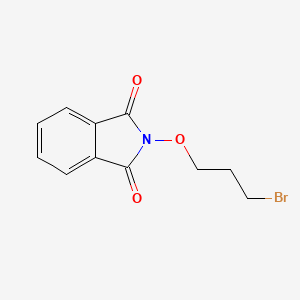
2-(3-Bromopropoxy)-1h-isoindole-1,3(2h)-dione
描述
2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3(2H)-dione, a compound known for its significance in medicinal chemistry due to its structural role in various bioactive molecules. Isoindole derivatives have been explored for their potential in cancer therapy and as key intermediates in organic synthesis.
Synthesis Analysis
The synthesis of isoindole-1,3(2H)-dione derivatives, including 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione, can be approached through different pathways. A common method involves the reaction of anhydrides with potassium cyanate or sodium thiocyanate under neutral conditions, yielding isoindole-1,3(2H)-diones in good to excellent yields (Nikpour, Kazemi, & Sheikh, 2006). Additionally, palladium-catalyzed aminocarbonylation of o-halobenzoates has been employed to produce 2-substituted isoindole-1,3-diones, showcasing the versatility of functional groups that can be introduced (Worlikar & Larock, 2008).
Molecular Structure Analysis
The molecular structure and vibrational properties of isoindole-1,3(2H)-dione derivatives have been extensively studied through methods such as X-ray diffraction, infrared and Raman spectroscopies, along with quantum chemical calculations. These studies provide insight into the conformational preferences and stability of these compounds (Torrico-Vallejos et al., 2010).
Chemical Reactions and Properties
Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition, offering a broad spectrum of chemical functionalities. These reactions are pivotal for synthesizing novel compounds with potential biological activities (Tan et al., 2016).
科学研究应用
Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Synthesis
A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives was developed, involving the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reaction with nucleophiles. This process facilitated the formation of amino and triazole derivatives, with further transformations yielding hydroxyl analogues and acetate derivatives (Tan et al., 2016).
Functionalized Zinc-Copper Organometallic Addition
The functionalized zinc-copper organometallic compound [RCu(CN)ZnI] was used in a 1,2-addition to an α,β-unsaturated aldehyde to produce (E)-2-(4-hydroxy-6-phenyl-5-hexenyl)-1H-isoindole-1,3(2H)-dione, with 2-(3-bromopropyl)-1H-isoindole-1,3(2H)-dione as a reactant in the process (Yeh, Chen, & Knochel, 2003).
Anticancer Activity
Anticancer Activity and Structure-Activity Relationships
Isoindole-1,3(2H)-dione derivatives displayed varying anticancer activities depending on their substituents, with certain derivatives showing higher activity than standard drugs like 5-fluorouracil and cisplatin. Specific groups such as silyl ethers (-OTBDMS and -OTMS) and -OH and -Br groups were identified as potential anticancer agents. The study provided insights into the synthesis of new compounds and their structure-activity relationships (Tan et al., 2020).
安全和危害
属性
IUPAC Name |
2-(3-bromopropoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIILZRVOHYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295406 | |
| Record name | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropoxy)-1h-isoindole-1,3(2h)-dione | |
CAS RN |
5181-36-2 | |
| Record name | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5181-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5181-36-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-BROMOPROPOXY)PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


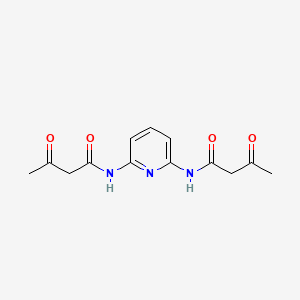
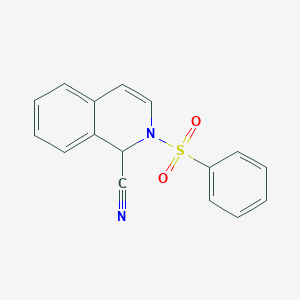
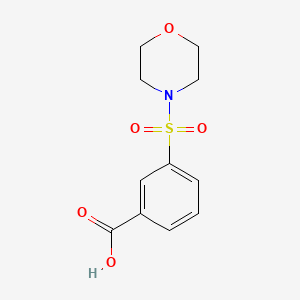
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)
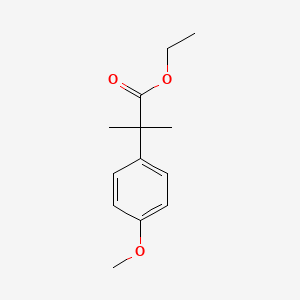
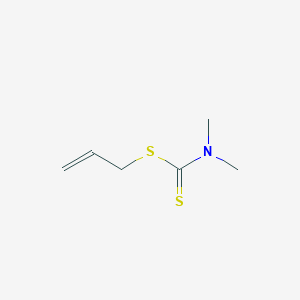
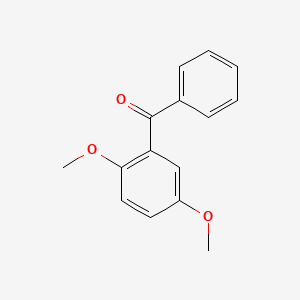

![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)
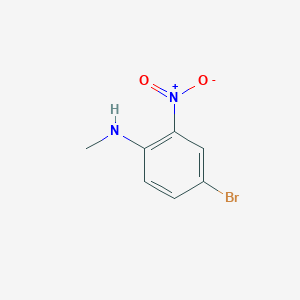
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)

